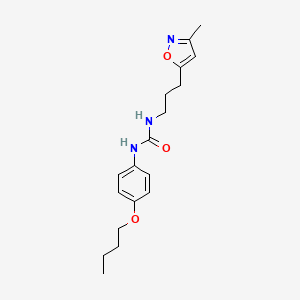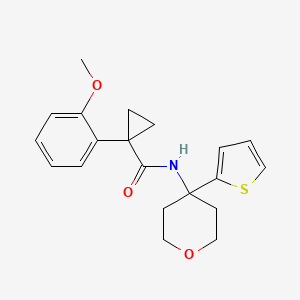
1-(2-methoxyphenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its class or family of compounds, and any known uses or applications.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product would also be considered.Molecular Structure Analysis
This could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, or computational methods, to determine the three-dimensional structure of the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reagents and conditions for each reaction, and the mechanism by which it occurs.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed methods for synthesizing various cyclopropane derivatives, including those related to the specified compound, and characterized their structures through spectral data and elemental analysis. For instance, the synthesis and characterization of novel cyclopropane derivatives have been reported, highlighting their potential in creating bioactive molecules with defined structural properties (Hassan et al., 2014). Additionally, studies have focused on the synthesis of lignan conjugates via cyclopropanation, presenting antimicrobial and antioxidant activities of the synthesized compounds, and underlining the importance of cyclopropane motifs in pharmaceutical chemistry (Raghavendra et al., 2016).
Biological Activities and Applications
The potential biological activities of compounds structurally related to "1-(2-methoxyphenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cyclopropanecarboxamide" have been explored in several studies. Some compounds have shown significant in vitro cytotoxic activity against specific cancer cell lines, suggesting potential applications in cancer therapy (Hassan et al., 2014). Moreover, antimicrobial and antioxidant properties of certain cyclopropane derivatives have been documented, emphasizing their role in developing new antimicrobial agents (Raghavendra et al., 2016).
Structural and Theoretical Studies
In addition to empirical studies on synthesis and biological activities, some research has been dedicated to the theoretical aspects, including molecular modeling and structure-activity relationships. For instance, the crystal structure and Hirshfeld surface analysis of specific cyclopropane derivatives have been conducted to understand the intermolecular interactions and their implications for biological activity (Kumara et al., 2017).
Safety And Hazards
This would involve studying any potential risks associated with the compound, such as toxicity, flammability, or environmental impact.
Orientations Futures
This would involve speculating on potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or effects.
Please consult with a professional chemist or a relevant expert for a comprehensive analysis of this compound. They would have access to specialized databases and resources, and the expertise to interpret this information. Please note that handling chemicals should always be done in a controlled environment following the appropriate safety protocols.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-N-(4-thiophen-2-yloxan-4-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-23-16-6-3-2-5-15(16)19(8-9-19)18(22)21-20(10-12-24-13-11-20)17-7-4-14-25-17/h2-7,14H,8-13H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPTYRMJEXUUNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NC3(CCOCC3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-isopropylphenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2368727.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2368730.png)
![2-[(4-Cyano-5-methyl-3-isothiazolyl)sulfanyl]acetohydrazide](/img/structure/B2368731.png)
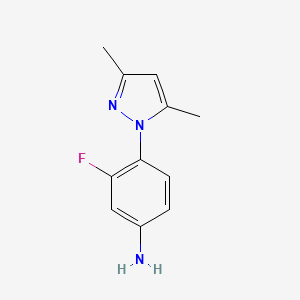
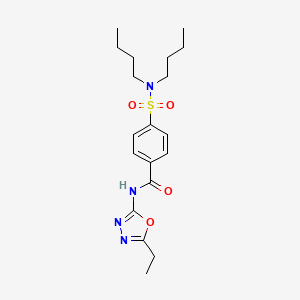
![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2368735.png)
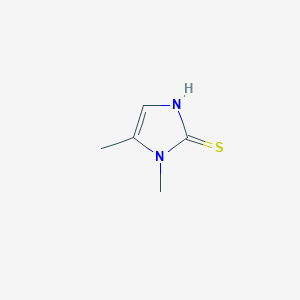
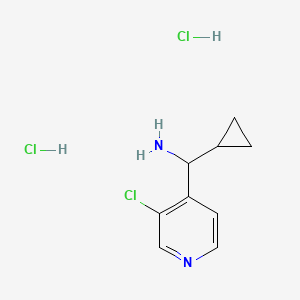
![3,9-dimethyl-1-[(2-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2368739.png)
![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile](/img/structure/B2368740.png)
![1,1-Dimethyl-3-[1-(pyridine-3-carbonyl)piperidin-4-yl]urea](/img/structure/B2368742.png)
![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2368746.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2368747.png)
